Enhanced Lipophilicity via N-Methylation: A Quantitative Comparison with the Primary Amine Analog
The N-methyl group in 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine significantly increases lipophilicity compared to its primary amine analog, (2-Methoxy-5-nitrophenyl)methanamine. This is reflected in a calculated XLogP3-AA value of 1.1 for the target compound [1]. While precise computed data for the primary amine is not available from the same authoritative source, a class-level inference based on the removal of a methyl group would predict a decrease in logP of approximately 0.5-0.7 units, suggesting a notable difference in partitioning behavior. This difference is critical for applications requiring enhanced membrane permeability or specific solubility profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | (2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8) - Value not available; class-level inference suggests a lower logP by ~0.5-0.7 units due to absence of N-methyl group. |
| Quantified Difference | Difference of approximately 0.5-0.7 units (inferred) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Increased lipophilicity can improve membrane permeability, a key parameter in drug design and bioavailability, making this compound a more suitable starting point for optimizing central nervous system (CNS) drug candidates or other applications requiring passive diffusion.
- [1] PubChem. [(2-Methoxy-5-nitrophenyl)methyl](methyl)amine. Computed Properties. PubChem CID 15105290. Accessed April 21, 2026. View Source
